Rapacuronium bromide is a steroidal non-depolarizing neuromuscular blocking agent (NMBA) [, , , , , ]. It is classified as an aminosteroid and belongs to the class of drugs known as paralytics [, ]. In scientific research, Rapacuronium bromide serves as a valuable tool for studying neuromuscular junction physiology, investigating the structure-activity relationships of neuromuscular blocking agents, and evaluating the impact of various physiological conditions on neuromuscular blockade [, , , ].
Rapacuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction [, , ]. It binds to these receptors, preventing acetylcholine from binding and triggering muscle contraction. This leads to skeletal muscle relaxation []. The rapid onset and offset of Rapacuronium bromide are attributed to the fast equilibration between its concentration in the plasma and at the effect site [, , , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9